Product packaging for 2-[2-(Methylsulfanyl)ethyl]pyridine(Cat. No.:CAS No. 14143-85-2)

2-[2-(Methylsulfanyl)ethyl]pyridine

Cat. No.: B12009205
CAS No.: 14143-85-2
M. Wt: 153.25 g/mol
InChI Key: JNGRYGVAABZSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[2-(Methylsulfanyl)ethyl]pyridine is a sulfur-containing pyridine derivative of significant interest in medicinal chemistry and chemical biology research. Compounds featuring pyridine rings with sulfur-based substituents are recognized as privileged structures in drug discovery due to their diverse biological activities. Such scaffolds are frequently investigated for developing substances with antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, and anticonvulsant properties . The molecular structure, which integrates a pyridine heterocycle with a flexible methylsulfanylethyl chain, provides a versatile platform for further chemical modification and structure-activity relationship (SAR) studies. Researchers utilize this compound as a key synthetic intermediate or building block for the preparation of more complex heterocyclic systems, including condensed pyrimidines and other analogs with exocyclic sulfur atoms, which are often accessed through [3+3], [4+2], or [5+1] cyclization processes . Its potential mechanisms of action in biological systems are often attributed to the ability of the pyridine nitrogen and sulfur atom to interact with biological targets, but specific activity is highly dependent on the final molecular architecture. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications, not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS B12009205 2-[2-(Methylsulfanyl)ethyl]pyridine CAS No. 14143-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14143-85-2

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-(2-methylsulfanylethyl)pyridine

InChI

InChI=1S/C8H11NS/c1-10-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3

InChI Key

JNGRYGVAABZSGA-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Methylsulfanyl Ethyl Pyridine and Analogous Structures

Established Synthetic Pathways to the 2-[2-(Methylsulfanyl)ethyl]pyridine Core

The construction of the this compound scaffold can be broadly categorized into two approaches: the direct modification of a pre-formed pyridine (B92270) ring or the assembly of the entire molecule from smaller, non-pyridine building blocks.

Direct Functionalization Approaches of Pyridine Rings

Direct functionalization involves introducing the desired side chain onto an existing pyridine ring. This can be achieved through various C-H functionalization reactions. For instance, palladium-catalyzed reactions are commonly employed for the direct arylation and alkenylation of pyridine rings. mdpi.comnih.gov While C2 functionalization is often favored due to the electronic properties of the pyridine ring, methods for C3 and C4 functionalization have also been developed. nih.gov Another approach involves the ortho-metalation of pyridine derivatives, followed by reaction with an appropriate electrophile. For example, the use of TMPMgCl·LiCl can facilitate the functionalization at the position ortho to a directing group, which can then be converted to a thioether. researchgate.net

A novel method for generating thioethers involves an ammonium (B1175870) iodide-induced sulfenylation using sodium benzenesulfinates as a stable and odorless sulfur source, which can be applied to arylimidazo[1,2-a]pyridines. rsc.org Additionally, the reaction of 2-mercaptopyridine (B119420) with suitable alkylating agents provides a direct route to 2-pyridyl thioethers. researchgate.netresearchgate.net

Modular Assembly Strategies for Pyridine-Thioether Scaffolds

Modular assembly strategies build the pyridine-thioether core from acyclic precursors. These methods offer high flexibility in introducing various substituents. A notable example is the copper-catalyzed cascade reaction involving the cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids. nih.gov This reaction proceeds through the formation of a 3-azatriene intermediate, which then undergoes electrocyclization and air oxidation to yield highly substituted pyridines. nih.gov This modular approach allows for the construction of diverse pyridine substitution patterns with good functional group tolerance. nih.gov

Precursor-Based Synthesis and Elaboration of Pyridine-Thioether Analogs

This section explores the synthesis of pyridine-thioether analogs starting from various precursor molecules, including the derivatization of simple pyridines, the construction of the pyridine ring through cyclization reactions, and the modification of existing heterocyclic systems.

Alkylation Reactions in Pyridine Chemistry, including 2-Methylpyridine (B31789) Derivatization

The alkylation of pyridine derivatives is a fundamental transformation in the synthesis of functionalized pyridines. For instance, 2-methylpyridine (α-picoline) and its derivatives can be deprotonated at the methyl group to form a nucleophilic picolyl-lithium species. nih.gov This intermediate can then react with various electrophiles, such as epoxides, to introduce a functionalized side chain. nih.gov The acidity of the α-methyl group can be enhanced by substituents on the pyridine ring, although highly acidic derivatives may lead to unreactive conjugate bases. nih.gov

The direct methylation of 2-methylpyridine to form 2-ethylpyridine (B127773) can be achieved using methanol (B129727) in the gas phase over a catalyst, representing an economical alkylation method. google.com Another approach involves the reaction of 2-methylpyridine with formaldehyde, though this can lead to the formation of 2-vinylpyridine (B74390) as a byproduct. google.com A simplified continuous flow setup using a Raney® nickel catalyst has been shown to be a greener method for the α-methylation of pyridines. mdpi.com

For the introduction of a thioether group, chiral pyridine thiols and dithiols have been synthesized through the base-induced addition of 2,6-lutidine to thiofenchone. acs.org These thiols can then be alkylated to form the corresponding thioethers. acs.org Isothiouronium salts also serve as effective reagents for the conversion of alcohols to thioethers in an enantiospecific manner. researchgate.net

A specific synthesis of 2-[2-aryltelluroethyl]-3-methyl pyridines involves the reaction of a sodium aryl telluride with 2-(2-chloroethyl)-3-methyl pyridine. orientjchem.org

Table 1: Examples of Alkylation Reactions in Pyridine Chemistry

Starting Material Reagent(s) Product Reference
2,6-Lutidine 1. LDA; 2. 1,2-Epoxyoctane 1-(6-Methylpyridin-2-yl)nonan-2-ol nih.gov
2-Methylpyridine Methanol 2-Ethylpyridine google.com
2,6-Lutidine 1. n-BuLi; 2. Thiofenchone Pyridine thiol acs.org
Alcohol Isothiouronium salt Thioether researchgate.net

Note: This table provides a selection of examples and is not exhaustive.

Cyclocondensation and Heteroannulation Methodologies for Substituted Pyridines

Cyclocondensation reactions are powerful tools for the de novo synthesis of pyridine rings from acyclic precursors. youtube.com A variety of methods exist, often involving the reaction of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. youtube.com

One common strategy is the Hantzsch pyridine synthesis, which involves the condensation of two molecules of a β-ketoester with an aldehyde and ammonia. nih.gov Variations of this reaction allow for the synthesis of a wide range of substituted pyridines. organic-chemistry.org

Other notable cyclocondensation methods include:

The reaction of β-aminocrotonate with alkynones under microwave irradiation, which provides a one-pot synthesis of tri- or tetrasubstituted pyridines. organic-chemistry.org

A three-component heteroannulation of enynyl azides with an amination reagent, catalyzed by copper, to yield amino-substituted nicotinate (B505614) derivatives. organic-chemistry.org

The reaction of β-enaminonitriles with β,β-dichloromethyl peroxides in a metal-free [3+3] annulation to form polysubstituted pyridines. mdpi.com

Rhodium-catalyzed hydroacylation of alkynes with aldehydes, followed by N-annulation of the resulting enones with another alkyne and ammonia. rsc.org

Heteroannulation reactions, particularly those catalyzed by palladium, are also widely used to construct fused pyridine systems and other heterocycles. nih.gov These reactions often involve the annulation of alkenes or alkynes with functionalized aryl or alkenyl halides. nih.gov

Table 2: Selected Cyclocondensation and Heteroannulation Reactions for Pyridine Synthesis

Reactant 1 Reactant 2 Reactant 3/Catalyst Product Type Reference
β-Ketoester (2 equiv.) Aldehyde Ammonia Dihydropyridine nih.gov
Ethyl β-aminocrotonate Alkynone Microwave Substituted Pyridine organic-chemistry.org
Enynyl azide Amination reagent Copper catalyst Amino-substituted Nicotinate organic-chemistry.org
β-Enaminonitrile β,β-Dichloromethyl peroxide Base Polysubstituted Pyridine mdpi.com

Note: This table provides a selection of examples and is not exhaustive.

Modifications of Existing Pyridine Derivatives, e.g., 2-Methylthio-1,4-dihydropyrimidines

The chemical modification of existing heterocyclic systems provides another avenue to pyridine-thioether analogs. For example, 2-methylthio-1,4-dihydropyrimidines can be synthesized through the alkylation of 1,2,3,4-tetrahydropyrimidine-2-thiones with methyl iodide in the presence of pyridine. nih.govnih.govbrieflands.com The precursor tetrahydropyrimidine-2-thiones are themselves prepared via the Biginelli three-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea. nih.govmdpi.comencyclopedia.pub

These 2-methylthio-1,4-dihydropyrimidine derivatives can be seen as analogs of the target compound, featuring a thioether group attached to a nitrogen-containing heterocycle. Further chemical transformations could potentially be explored to modify the dihydropyrimidine (B8664642) core or the substituents.

Post-Synthetic Derivatization Reactions of this compound

The chemical reactivity of this compound allows for a variety of post-synthetic modifications, enabling the creation of diverse derivatives. The presence of the pyridine ring and the methylsulfanyl group provides multiple sites for chemical reactions.

One common derivatization involves the oxidation of the sulfur atom. The methylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone, altering the electronic properties and potential biological activity of the molecule. For instance, styrylsulfonyl-methylpyridines have been synthesized and investigated for their biological activities. nih.gov

Another avenue for derivatization is the modification of the pyridine ring. The nitrogen atom in the pyridine ring can be quaternized, for example, by reaction with methyl iodide, to form a pyridinium (B92312) salt. orientjchem.org This modification introduces a positive charge and can significantly change the compound's solubility and interactions with biological targets. Additionally, electrophilic substitution reactions can be performed on the pyridine ring, although the specific conditions and regioselectivity would depend on the activating or deactivating nature of the substituents.

Furthermore, the ethyl spacer can also be a site for chemical modification, although this is less common. Reactions involving the C-H bonds of the ethyl group would typically require more forcing conditions.

The synthesis of various pyridine derivatives often involves the reaction of a pyridine-containing starting material with other reagents to build up the desired molecular complexity. For example, 2-aminopyridine (B139424) derivatives can be reacted with other molecules to form more complex heterocyclic systems. mdpi.com

Catalytic Systems in the Synthesis of this compound and Related Pyridines

The synthesis of the pyridine core is a fundamental aspect of organic chemistry, and various catalytic systems have been developed to facilitate this process efficiently and with high selectivity. These methods are applicable to the synthesis of a wide range of pyridine derivatives, including structures analogous to this compound.

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium, Nickel)

Transition metals, particularly palladium and nickel, are powerful catalysts for the formation of pyridine rings through coupling and cyclization reactions. elsevier.com These methods often involve the construction of the pyridine ring from smaller, more readily available starting materials.

A prominent example is the [2+2+2] cycloaddition reaction, where two alkyne molecules and a nitrile react to form a substituted pyridine. rsc.orgacs.org Cobalt is another transition metal that has been effectively used to catalyze this type of reaction. rsc.org This approach allows for the assembly of highly substituted pyridines with good regioselectivity. rsc.orgacs.org Palladium and copper have also been used in dual catalytic systems for similar cycloaddition reactions. acs.org

Cross-coupling reactions, such as the Suzuki coupling, are also employed in the synthesis of functionalized pyridines. acs.org For instance, a bromo-substituted pyridine can be coupled with a boronic acid to introduce a new substituent onto the pyridine ring. acs.org

Nickel-catalyzed reactions have also proven useful. For example, Raney nickel has been used in the α-methylation of pyridines in a continuous flow system, offering a greener alternative to traditional batch processes. mdpi.com

Catalyst SystemReaction TypeStarting MaterialsProductReference
Cobalt[2+2+2] CycloadditionDiynes, NitrilesSubstituted Pyridines rsc.org
Palladium/Copper[2+2+2] CycloadditionDiynyl-tethered malononitriles, Terminal alkynesDensely Substituted Pyridines acs.org
PalladiumSuzuki Coupling2-bromopyridines, 2,6-dimethoxyphenyl boronic acid2-(2,6-dihydroxyphenyl)pyridines acs.org
Raney Nickelα-MethylationPyridines, 1-Propanol2-Methylpyridines mdpi.com

Organocatalysis and Metal-Free Synthetic Approaches

In recent years, there has been a growing interest in developing metal-free synthetic methods for pyridine synthesis to avoid the potential toxicity and cost associated with transition metals. nih.govacs.org Organocatalysis has emerged as a powerful tool in this regard, utilizing small organic molecules to catalyze chemical transformations. researchgate.net

One strategy involves the use of Brønsted acids to activate substrates and facilitate cyclization reactions. nih.govacs.org For example, a dithiophosphoric acid has been shown to act as a trifunctional catalyst, promoting the functionalization of pyridines via pyridinyl radicals. nih.govacs.org

Amine-based organocatalysts have also been successfully employed. For instance, an amino-organocatalyst has been used for the direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes. rsc.org Pyridine N-oxides, derived from simple amino acids, have been shown to be effective organocatalysts for the enantioselective allylation of aldehydes. acs.org

Transition-metal-free ring expansion reactions provide another route to substituted pyridines. For example, 2-allyl-2H-azirines can undergo a ring expansion promoted by a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield pyridines. nih.govacs.org

Catalyst/PromoterReaction TypeStarting MaterialsProductReference
Dithiophosphoric acidPhotochemical functionalizationPyridines, Allylic substratesAllylated Pyridines nih.govacs.org
Amino-organocatalystPhosphorylationVinylphosphonates, Aldehydes3-Pyridylphosphonates rsc.org
(S)-Proline-based pyridine N-oxidesEnantioselective allylationAromatic aldehydes, Allyl(trichloro)silaneHomoallylic alcohols acs.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Ring expansion2-Allyl-2H-azirinesSubstituted Pyridines nih.govacs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to minimize environmental impact and improve sustainability. rasayanjournal.co.inresearchgate.netnih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Multicomponent reactions (MCRs) are a key strategy in green chemistry, as they allow for the synthesis of complex molecules in a single step from three or more starting materials, reducing waste and improving atom economy. nih.govroyalsocietypublishing.org The Hantzsch pyridine synthesis, a classic MCR, has been adapted to greener conditions, such as using solvent-free reactions catalyzed by ceric ammonium nitrate (B79036) (CAN). royalsocietypublishing.org

The use of microwave irradiation has also been shown to be a green alternative to conventional heating, often leading to shorter reaction times, higher yields, and purer products. nih.gov Microwave-assisted synthesis has been successfully applied to the one-pot, four-component synthesis of pyridine derivatives. nih.gov

Solvent-free synthesis is another important green chemistry approach. rasayanjournal.co.in Performing reactions without a solvent can simplify purification, reduce waste, and lower costs. Ball milling, a mechanical method, can be used to facilitate solvent-free reactions by increasing the surface area of the reactants. rasayanjournal.co.in

The development of catalysts based on abundant and non-toxic materials is also a key aspect of green chemistry. For example, catalysts derived from local materials like kaolin (B608303) have been investigated for the synthesis of methylpyridines. semanticscholar.org

Green Chemistry ApproachKey FeaturesExample ApplicationReference
Multicomponent Reactions (MCRs)High atom economy, reduced waste, single-step synthesis.Hantzsch pyridine synthesis under solvent-free conditions. royalsocietypublishing.org
Microwave-Assisted SynthesisShorter reaction times, higher yields, cleaner reactions.One-pot, four-component synthesis of pyridine derivatives. nih.gov
Solvent-Free SynthesisReduced waste, simplified purification, lower cost.Ball milling to facilitate reactions. rasayanjournal.co.in
Green CatalystsUse of abundant, non-toxic materials.Kaolin-based catalysts for methylpyridine synthesis. semanticscholar.org
Continuous Flow SynthesisIncreased safety, reduced waste, avoids work-up procedures.α-Methylation of pyridines using a packed-bed reactor with Raney nickel. mdpi.com

Coordination Chemistry and Supramolecular Assemblies Involving 2 2 Methylsulfanyl Ethyl Pyridine As a Ligand

Ligand Characteristics of the 2-[2-(Methylsulfanyl)ethyl]pyridine Moiety

The coordination behavior of this compound is dictated by the presence of two key donor atoms and its ability to form a stable chelate ring upon coordination to a metal center.

Coordination Sites and Ligand Denticity (N, S-Donor Capabilities)

This compound functions as a bidentate ligand, meaning it can bind to a metal ion through two donor sites. These sites are the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the methylsulfanyl group. The nitrogen atom acts as a hard donor, while the sulfur atom is a soft donor. This dual hard-soft donor character allows the ligand to coordinate effectively with a wide range of metal ions, from hard to borderline to soft acids, according to Hard-Soft Acid-Base (HSAB) theory. The presence of both N and S donors makes it a versatile building block in the design of coordination compounds.

Chelate Ring Formation and Thermodynamic Stability

Upon coordination to a metal center, the this compound ligand forms a stable five-membered chelate ring. The formation of this ring is entropically favored, a phenomenon known as the chelate effect, which contributes significantly to the thermodynamic stability of the resulting metal complexes. The stability of these complexes is also influenced by the nature of the metal ion and the steric and electronic properties of any other ligands present in the coordination sphere. For instance, the stability of palladium(II) complexes with pyridine derivatives has been shown to increase with the increasing pKa of the pyridine ligand. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structures.

Transition Metal Complexes (e.g., Re, Tc, Ni, Pd, Cu, Zn)

A wide array of transition metal complexes incorporating the this compound ligand or its derivatives have been synthesized and structurally characterized.

Rhenium (Re) and Technetium (Tc): Rhenium(I) tricarbonyl complexes with pyridine-based ligands are known for their luminescence properties. mdpi.com The coordination of ligands like this compound can be either bidentate or tridentate, influencing the photophysical properties of the resulting complexes. mdpi.com For example, fac-[Re(CO)3]+ and fac-[99mTc(CO)3]+ cores are stabilized by tridentate chelating systems, forming stable hexacoordinated complexes. nih.gov The formation of different technetium complexes can be dependent on factors like pH and reactant concentrations. unm.edu

Nickel (Ni): Nickel(II) complexes with pyridine-containing ligands have been extensively studied. rsc.org The geometry of these complexes can vary, with examples of both square planar and octahedral coordination environments. wikipedia.org For instance, nickel(II) can form complexes with pyridinophane ligands which can be oxidized to stable Ni(III) species. chemrxiv.org

Palladium (Pd): Palladium(II) readily forms square planar complexes with pyridine-based ligands. nih.gov The coordination of N,S-chelating ligands like 2-pyridinethioamide to palladium(II) has been reported, resulting in stable complexes. uef.fi

Copper (Cu): Copper(II) complexes with ligands containing pyridine and thioether donors have been synthesized, and their structures can range from square planar to square pyramidal or trigonal bipyramidal. nih.govrsc.orgrsc.org The coordination environment around the copper(II) ion is influenced by the specific ligand structure and can impact the complex's electronic and redox properties. acs.org

Zinc (Zn): Zinc(II), a d10 metal ion, typically forms tetrahedral or octahedral complexes. With pyridine-containing ligands, such as pyridine-2,5-dicarboxylic acid N-oxide, it can form discrete complexes with six-membered chelate rings. nih.gov

A representative table of transition metal complexes with related pyridine-thioether ligands is provided below:

MetalLigand SystemCoordination GeometryReference
Re(I)2,2′:6′,2″-terpyridineOctahedral (κ2N or κ3N) mdpi.com
99mTc(I)Tridentate NNO/SNOOctahedral nih.gov
Ni(II)PyridinophaneSquare pyramidal chemrxiv.org
Pd(II)2-pyridinethioamideSquare planar uef.fi
Cu(II)2-ethylpyridine (B127773) derivativesSquare planar/Square pyramidal nih.govrsc.org
Zn(II)Pyridine-2,5-dicarboxylic acid N-oxideOctahedral nih.gov

Main Group and Lanthanide Series Complexes

While less common than transition metal complexes, compounds of main group elements and lanthanides with pyridine-based ligands have also been investigated. For instance, thallium(III) has been shown to form complexes with pyridine-2,6-dicarboxylate (B1240393) derivatives. nih.gov The coordination chemistry of pyridine dipyrrolide ligands with heavier group 4 metals like Zr(IV) and Hf(IV) has served as a basis for investigating their actinide(IV) complexes, such as those of Thorium(IV) and Uranium(IV). nsf.gov

Electrochemical Properties and Redox Behavior of Coordination Compounds

The electrochemical properties of coordination compounds containing this compound and related ligands are of significant interest, as they provide insights into the electronic communication between the metal center and the ligand. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes.

The redox potentials of metal complexes are influenced by the nature of the ligand. For example, in copper(II) complexes with pentadentate ligands containing pyridine moieties, the Cu(II)/Cu(I) redox potentials are affected by the specific aromatic group and substituents on the ligand. rsc.org Similarly, the introduction of thiazole (B1198619) groups in place of pyridine in cyclometalated Ni(II) complexes leads to shifts in their electrochemical gaps. mdpi.com The redox behavior of thallium(III) complexes with pyridine dicarboxylic acid derivatives has also been studied, revealing different electrochemical activities depending on the substituents on the pyridine ring. nih.gov Bismuth complexes with pyridine-dipyrrolide ligands exhibit a redox wave attributed to the Bi3+/2+ couple. researchgate.net

The following table summarizes the electrochemical data for a selection of relevant metal complexes:

Complex TypeRedox ProcessMethodKey FindingReference
Cu(II) with pentadentate pyridine ligandsCu(II)/Cu(I)Cyclic VoltammetryRedox potentials vary with ligand structure. rsc.org
Ni(II) with N^C^N cyclometalated ligandsNi(II)/Ni(I)Cyclic VoltammetryThiazole substitution alters redox potentials. mdpi.com
Tl(III) with pyridine dicarboxylic acid derivativesTl(III)/Tl(I)Not specifiedSubstituents on pyridine ring affect redox activity. nih.gov
Bi(III) with pyridine-dipyrrolide ligandsBi(III)/Bi(II)Cyclic VoltammetryObservation of the Bi3+/2+ redox couple. researchgate.net

Supramolecular Architectures and Self-Assembly Processes utilizing Pyridine-Thioether Interactions

The construction of complex and functional supramolecular architectures relies on the predictable interactions between molecular components. Ligands possessing multiple distinct donor sites are instrumental in this field, as they can bridge metal centers to form extended, ordered structures. The ligand This compound is equipped with two such coordination sites: the nitrogen atom of the pyridine ring and the sulfur atom of the thioether group. This dual-functionality, in theory, makes it a candidate for building a range of supramolecular assemblies.

The pyridine nitrogen is a well-established, strong electron pair donor that readily coordinates with a wide variety of transition metal ions. The thioether sulfur, typically a softer and weaker donor, also has the capacity to coordinate, especially with softer metal ions. The flexible ethyl chain connecting these two donor atoms allows the ligand to adopt various spatial arrangements, which would be a key factor in determining the final architecture of any self-assembled structure.

Potential Self-Assembly Scenarios:

Chelation versus Bridging: The behavior of this compound in the presence of metal ions could follow two main pathways. It could act as a chelating ligand, where both the nitrogen and sulfur atoms bind to the same metal center, forming a stable five-membered ring. More pertinent to the creation of large-scale structures, it could function as a bridging ligand. In this mode, the pyridine nitrogen would coordinate to one metal ion while the thioether sulfur binds to another. This bridging action is the fundamental step in the formation of one-, two-, or three-dimensional coordination polymers and discrete polynuclear complexes.

The Role of Non-Covalent Interactions: Beyond the primary metal-ligand coordination bonds, weaker non-covalent interactions would play a significant role in the stabilization and organization of the final supramolecular architecture. These interactions could include:

π-π Stacking: The aromatic pyridine rings of adjacent ligands could align and interact through π-π stacking, a common feature in the self-assembly of pyridine-containing molecules.

C-H···π Interactions: Hydrogen atoms from the flexible ethyl linker could form weak hydrogen bonds with the electron-rich π-system of the pyridine rings.

Illustrative Hypothetical Data:

The table below presents hypothetical crystallographic data for a potential one-dimensional coordination polymer formed from the reaction of this compound with a metal salt, such as silver(I) nitrate (B79036). This table is purely illustrative and demonstrates the kind of detailed structural information that would be expected from future experimental investigations.

ParameterHypothetical ValueDescription
Crystal System MonoclinicThe fundamental symmetry of the crystal lattice.
Space Group P2₁/cThe specific symmetry operations that define the crystal structure.
Metal-Ligand Bond Distances
Ag-N (pyridine)2.18 ÅThe length of the coordinate bond between the silver ion and the pyridine nitrogen atom.
Ag-S (thioether)2.60 ÅThe length of the coordinate bond between the silver ion and the thioether sulfur atom.
Intermolecular Interactions
π-π Stacking Distance3.7 ÅThe perpendicular distance between the planes of adjacent, parallel pyridine rings.
Polymer Chain Geometry
Ag···Ag Distance3.9 ÅThe separation between adjacent silver ions along the coordination polymer chain.

Applications of 2 2 Methylsulfanyl Ethyl Pyridine in Materials Science and Catalysis

Integration into Polymeric and Macromolecular Materials

The incorporation of functional ligands like 2-[2-(Methylsulfanyl)ethyl]pyridine into polymer structures can impart specific properties to the resulting materials, such as metal-ion binding capabilities, redox activity, and responsiveness to external stimuli.

Functionalized Polymers and Co-polymers

In principle, this compound could be incorporated into polymer chains either as a monomer or as a pendant group. The synthesis of such functionalized polymers would likely involve standard polymerization techniques. For instance, if a vinyl group were introduced into the pyridine (B92270) ring or the ethyl side chain, it could undergo radical or controlled polymerization to form homopolymers or be copolymerized with other monomers to tailor the material's properties.

While no specific studies on polymers derived from this compound have been identified, research on related poly(pyridine-alt-thioether) structures suggests that these materials can exhibit interesting thermal and mechanical properties. rsc.orgnih.govresearchgate.net The presence of the thioether linkage can influence the polymer's flexibility and degradation behavior. rsc.orgnih.gov

Metallopolymers and Their Properties

Metallopolymers are macromolecules containing metal atoms in the polymer backbone or as pendant groups. The chelation of metal ions by the pyridine and thioether moieties of this compound units within a polymer chain would lead to the formation of metallopolymers. The properties of these metallopolymers would be highly dependent on the nature of the metal ion, the polymer architecture, and the coordination environment.

The incorporation of metal centers can significantly alter the optical, electronic, and magnetic properties of the polymer. For example, complexes of transition metals with pyridine-based ligands are known to exhibit interesting photophysical and electrochemical behaviors. st-andrews.ac.uk

Catalytic Applications of this compound-Metal Complexes

The ability of this compound to act as a bidentate N,S-ligand makes it a promising candidate for the development of novel metal-based catalysts. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the catalytic center.

Homogeneous Catalysis in Organic Synthesis

Metal complexes of pyridine-thioether ligands have been explored as catalysts in various homogeneous organic reactions. cardiff.ac.uknih.gov For instance, ruthenium complexes with related pyridine-2,6-bis(thioether) ligands have shown high efficiency in transfer hydrogenation reactions. acs.organu.edu.au The hemilabile nature of the thioether bond, where it can reversibly coordinate and de-coordinate from the metal center, can play a crucial role in the catalytic cycle. documentsdelivered.com

It is conceivable that metal complexes of this compound could be active in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.govnih.govacs.org The specific performance of such catalysts would need to be determined through experimental investigation.

Heterogeneous Catalytic Systems and Supports

For practical applications, immobilizing homogeneous catalysts onto solid supports is often desirable to facilitate catalyst separation and recycling. acs.org Metal complexes of this compound could potentially be anchored to various support materials, such as silica, alumina, or polymers.

The immobilization could be achieved through covalent bonding, for example, by functionalizing the ligand with a reactive group that can form a bond with the support surface. The performance of such heterogeneous catalysts would depend on factors like the nature of the support, the method of immobilization, and the accessibility of the active catalytic sites. Research on cerium-based catalysts has demonstrated the successful application of both homogeneous and heterogeneous systems for the N-oxidation of pyridine derivatives. researchgate.net

Electrocatalysis Research

Metal complexes with nitrogen and sulfur-containing ligands are of interest in the field of electrocatalysis, particularly for reactions such as the reduction of carbon dioxide (CO2) and the evolution of hydrogen. universiteitleiden.nlresearchgate.netrri.res.in The electronic properties of the ligand play a critical role in mediating electron transfer processes at the electrode surface.

While no specific studies on the electrocatalytic applications of this compound complexes have been found, the general class of N,S-heterocyclic ligands has been investigated in this context. rsc.org The ability of the pyridine ring to accept electrons and the potential redox activity of the sulfur atom could make its metal complexes suitable candidates for electrocatalytic applications.

Precursors for Optoelectronic Materials

While specific studies detailing the use of this compound as a direct precursor for optoelectronic materials are not prevalent in the current body of scientific literature, the foundational components of the molecule—the pyridine ring—are well-established in the design of luminescent materials. Pyridine-based ligands are frequently incorporated into coordination compounds for potential applications in sensor technologies and electro-luminescent devices. nih.gov The design and synthesis of ligands with unique structures are critical for developing novel luminescent complexes. nih.gov

The general principle involves the coordination of such ligands to metal centers, which can result in materials with interesting photophysical properties. For instance, luminescent coordination compounds based on pyridine-type ligands have attracted significant attention. nih.gov The electronic properties of the pyridine ring, combined with the potential for coordination to emissive metal ions, can lead to the formation of materials that exhibit fluorescence or phosphorescence. The specific contribution of the methylsulfanyl ethyl side chain in this compound to the optoelectronic properties of any resulting materials remains an area for future research.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The vast structural and chemical diversity of MOFs has led to their application in gas storage, separation, catalysis, and sensing. Pyridine-containing ligands are frequently employed in the synthesis of MOFs due to the strong coordinating ability of the pyridine nitrogen atom.

Various pyridine derivatives have been successfully used to construct a wide range of MOF and coordination polymer structures. For example, pyridine-2,4,6-tricarboxylic acid has been shown to react with a variety of metal ions to form different coordination polymers, with the final structure being dependent on the reaction conditions. rsc.org Similarly, the combination of pyridine-2,6-dimethanol with other ligands has led to the synthesis of new mixed-ligand MOFs with interesting topologies and magnetic properties. d-nb.info The introduction of a pyridine ligand can lead to structural reconfiguration of the entire MOF, sometimes resulting in a change in dimensionality, which can enhance the material's properties for specific applications like the oxygen evolution reaction. rsc.org

Although direct examples of MOFs constructed using this compound as a primary ligand are not extensively documented, its bifunctional nature, possessing both a nitrogen donor from the pyridine ring and a sulfur donor from the thioether group, makes it a promising candidate for the synthesis of novel coordination polymers. The flexible ethyl chain could also introduce a degree of structural adaptability to the resulting framework. The table below summarizes examples of pyridine derivatives used in the formation of MOFs and coordination polymers, illustrating the potential for similar applications of this compound.

LigandMetal Ion(s)Resulting Structure TypeReference
Pyridine-2,4,6-tricarboxylic acidCd(II), Mn(II), Ni(II), etc.Coordination Polymers rsc.org
Pyridine-2,6-dimethanolZn(II), Mn(II)2D and 3D Mixed-Ligand MOFs d-nb.info
PyridineCo(II)Ultrathin 2D MOF rsc.org
2-Pyridyl Oximes/AlcoholsVariousMixed-Ligand MOFs

Interactive Data Table

LigandMetal Ion(s)Resulting Structure TypeReference
Pyridine-2,4,6-tricarboxylic acidCd(II), Mn(II), Ni(II), etc.Coordination Polymers rsc.org
Pyridine-2,6-dimethanolZn(II), Mn(II)2D and 3D Mixed-Ligand MOFs d-nb.info
PyridineCo(II)Ultrathin 2D MOF rsc.org
2-Pyridyl Oximes/AlcoholsVariousMixed-Ligand MOFs

Role as a Chemical Intermediate in Advanced Chemical Syntheses

The utility of a chemical compound as an intermediate is determined by its ability to be converted into more complex or functionalized molecules through chemical reactions. While specific, large-scale industrial applications of this compound as a chemical intermediate are not widely reported, the reactivity of its constituent functional groups suggests its potential in advanced chemical syntheses.

The pyridine ring can undergo various transformations, including substitution reactions, to introduce additional functional groups. The thioether linkage, on the other hand, can be oxidized to sulfoxides or sulfones, which are themselves valuable functional groups in organic synthesis. Furthermore, the thioether can be a precursor for other sulfur-containing functionalities.

A notable example of a related compound's utility is the use of 2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one as a starting material in the synthesis of a thiophenytoin derivative. nih.gov This highlights how a methylsulfanyl group can be a key component of a molecule that serves as a building block for more complex structures.

In a broader context, simpler pyridine derivatives, such as 2-ethyl-pyridine, are significant industrial intermediates. For instance, 2-ethyl-pyridine is a precursor for the production of 2-vinyl-pyridine, which is used in the manufacture of synthetic rubber, fibers, and adhesives. google.com It also serves as an intermediate in the synthesis of certain pharmaceutical products. google.com The synthesis of a variety of novel pyridine, sulfonamide, and coumarin (B35378) derivatives often proceeds from simpler pyridine-based starting materials. ekb.eg

The potential of this compound as an intermediate lies in its ability to be a building block for more complex molecules, particularly in the pharmaceutical and materials science sectors. The following table presents examples of related pyridine derivatives and their roles as chemical intermediates.

Intermediate CompoundProduct(s) or ApplicationReference
2-(Methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-oneThiophenytoin derivative nih.gov
2-Ethyl-pyridine2-Vinyl-pyridine, Pharmaceuticals google.com
Pyridine derivativesPharmaceutically useful compounds (e.g., Omeprazole precursors) google.com
2-AcetylpyridineHydrazide-hydrazone derivatives for further synthesis ekb.eg

Interactive Data Table

Intermediate CompoundProduct(s) or ApplicationReference
2-(Methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-oneThiophenytoin derivative nih.gov
2-Ethyl-pyridine2-Vinyl-pyridine, Pharmaceuticals google.com
Pyridine derivativesPharmaceutically useful compounds (e.g., Omeprazole precursors) google.com
2-AcetylpyridineHydrazide-hydrazone derivatives for further synthesis ekb.eg

Advanced Analytical Methodologies for the Investigation of 2 2 Methylsulfanyl Ethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-[2-(Methylsulfanyl)ethyl]pyridine and its derivatives. It provides precise information about the chemical environment of magnetically active nuclei.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for determining the basic structure of these compounds.

¹H NMR: The proton NMR spectrum of 2-(2-methylaminoethyl)pyridine, a related compound, provides key signals for the protons in different chemical environments. spectrabase.com For pyridine (B92270) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, while the protons of the ethyl and methylsulfanyl groups resonate at higher fields. The chemical shifts and coupling patterns are influenced by the substituents on the pyridine ring and the nature of the side chain. ipb.pt

¹³C NMR: The ¹³C NMR spectra of N-alkylpiperidines and their N-oxides show that the chemical shifts of the ring carbons are influenced by the nature of the N-alkyl group. researchgate.net Similarly, for this compound, the carbon signals for the pyridine ring, the ethyl chain, and the methylsulfanyl group can be unambiguously assigned. The chemical shifts provide information on the electron distribution within the molecule. ipb.ptresearchgate.netnih.gov

¹⁵N NMR: While less common due to the low natural abundance of ¹⁵N, this technique is valuable for probing the electronic environment of the nitrogen atom in the pyridine ring. nih.gov The chemical shift of the ¹⁵N nucleus is sensitive to substitution on the ring and coordination to metal ions. nih.gov Advances in techniques like ¹⁵N-edited ¹H-¹³C HSQC are making ¹⁵N NMR more accessible for the analysis of nitrogen-containing compounds. nih.gov

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H Pyridine ring: 7.0-9.0, Ethyl chain: 2.5-4.0, Methylsulfanyl: 2.0-2.5Connectivity and stereochemistry
¹³C Pyridine ring: 120-160, Ethyl chain: 20-40, Methylsulfanyl: ~15Carbon skeleton and electronic environment
¹⁵N Pyridine ring: -100 to 100 (relative to nitromethane)Electronic environment of the nitrogen atom

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). youtube.comsdsu.edu It is instrumental in tracing the connectivity of the protons within the ethyl side chain and within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments show correlations between protons and directly attached carbons (¹JCH). libretexts.orgcolumbia.edu They are essential for assigning the carbon signals based on the already assigned proton signals. The edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH). libretexts.orgcolumbia.edu HMBC is particularly powerful for establishing the connectivity between different fragments of the molecule, for instance, connecting the ethyl side chain to the pyridine ring.

The combined application of these 1D and 2D NMR techniques allows for a complete and unambiguous assignment of the molecular structure of this compound and its derivatives in solution. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational modes of the molecule. For pyridine derivatives, key bands include C-H stretching and bending, C=C and C=N stretching vibrations of the aromatic ring, and vibrations associated with the alkyl-sulfur side chain. aps.orghumanjournals.comrsc.org The positions of these bands can be sensitive to substitution patterns and intermolecular interactions. encyclopedia.pub

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. aps.org For pyridine-containing compounds, Raman is particularly useful for studying the ring breathing modes. encyclopedia.pub Resonance Raman spectroscopy can be employed to selectively enhance the vibrations associated with a chromophoric part of the molecule, such as a metal-ligand complex. rsc.orgencyclopedia.pub

Theoretical calculations, often using Density Functional Theory (DFT), are frequently used in conjunction with experimental data to assign the observed vibrational bands to specific molecular motions. humanjournals.com

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Pyridine Ring C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Pyridine Ring C=C, C=N Stretch 1400 - 1600
C-S Stretch 600 - 800

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis absorption and fluorescence spectroscopy probe the electronic transitions within the molecule, offering insights into its electronic structure and conjugation.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of pyridine and its derivatives typically shows π → π* transitions in the ultraviolet region. nist.gov The position and intensity of these absorption bands can be influenced by substituents on the pyridine ring and the solvent polarity. For metal complexes of this compound, additional d-d transitions or metal-to-ligand charge transfer (MLCT) bands may appear in the visible region. libretexts.orgkyoto-u.ac.jp

Fluorescence Spectroscopy: While pyridine itself is weakly fluorescent, certain derivatives and their metal complexes can exhibit significant fluorescence. The emission wavelength and quantum yield are sensitive to the molecular structure and environment. Fluorescence studies can provide information about the excited state properties of these compounds. humanjournals.com

Transition TypeTypical Wavelength Range (nm)
π → π 200 - 300
n → π 250 - 350
d-d (in metal complexes) 400 - 800
MLCT (in metal complexes) 350 - 600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. researchgate.net

Upon electron ionization (EI), the molecule fragments in a characteristic pattern. The fragmentation of 2-alkylthiopyridines has been studied, revealing key fragmentation pathways. rsc.org Common fragmentation patterns for molecules with similar structures include cleavage of the C-S bond and fragmentation of the ethyl side chain. core.ac.ukmiamioh.edu The analysis of the mass-to-charge ratios (m/z) of the resulting fragments helps to piece together the molecular structure. nih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: When suitable single crystals can be grown, this technique provides the most precise and unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net For metal complexes, it reveals the coordination geometry around the metal center. rsc.org

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze the crystalline nature of a solid sample. spuvvn.edujocpr.com While more challenging, it is possible to determine crystal structures from high-quality powder diffraction data, often with the aid of computational methods. rsc.orgcore.ac.uk PXRD is also useful for identifying the phase purity of a synthesized compound.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

The structural characteristics of this compound, which include a basic pyridine ring and a sulfur-containing side chain, guide the development of suitable chromatographic methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of a broad range of organic compounds, including pyridine derivatives. For this compound and its analogs, reversed-phase HPLC (RP-HPLC) is often the method of choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Purity Assessment:

The purity of related compounds such as 2-(Methylthio)pyridine has been successfully determined using HPLC, achieving a purity level of ≥95.0%. sigmaaldrich.comsigmaaldrich.comhelixchrom.com This indicates that HPLC is a highly effective method for assessing the purity of sulfur-containing pyridine compounds. A typical RP-HPLC method for a pyridine derivative might employ a C18 stationary phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer to control the pH. For instance, a mobile phase composed of 80% methanol and 20% of a sodium acetate (B1210297) buffer at pH 4.0 has been used for the analysis of a 2-substituted pyridine derivative. nih.gov UV detection is commonly employed, with the detection wavelength set to a value where the pyridine chromophore exhibits strong absorbance.

Reaction Monitoring:

HPLC is also a powerful tool for monitoring the progress of chemical reactions involving this compound. By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. The separation capabilities of HPLC allow for the resolution of the starting material, intermediates, the final product, and any byproducts, providing a comprehensive profile of the reaction mixture.

A study on the analysis of pyridine and its isomers utilized a mixed-mode stationary phase column (Primesep 100) with a gradient mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 250 nm. sielc.com This demonstrates the adaptability of HPLC methods for various pyridine compounds.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Pyridine Derivatives

ParameterSettingRationale
Column C18, 5 µm, 4.6 x 150 mmCommon reversed-phase column offering good resolution for a wide range of organic molecules.
Mobile Phase Acetonitrile:Water (gradient)Acetonitrile is a common organic modifier in RP-HPLC. A gradient elution allows for the separation of compounds with a range of polarities.
Buffer 0.1% Formic AcidHelps to control the pH and improve peak shape for basic compounds like pyridines by ensuring consistent ionization.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection UV at 254 nmThe pyridine ring typically exhibits strong absorbance in the UV region, making UV detection a sensitive method.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Purity Assessment and Impurity Identification:

For purity assessment, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common column for the analysis of pyridine derivatives is a nonpolar or mid-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms). mdpi.com As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum is a unique fingerprint of a molecule, allowing for its positive identification by comparing it to a library of known spectra.

GC-MS data is available for the closely related compound, 2-(Ethylthio)pyridine. nih.gov The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can be used for structural elucidation. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ethyl-sulfide bond and fragmentation of the pyridine ring.

Reaction Monitoring:

Similar to HPLC, GC-MS can be used to monitor reaction progress. Its high sensitivity allows for the detection of trace-level impurities and byproducts that might not be visible by other techniques. This is particularly useful for identifying unexpected reaction pathways or degradation products. A study on the analysis of pyridines in cigarette smoke utilized GC-MS with both standard and fast GC separations, demonstrating the technique's versatility. nih.gov

Interactive Data Table: Illustrative GC-MS Parameters for Analysis of Pyridine-Sulfur Compounds

ParameterSettingRationale
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of volatile and semi-volatile organic compounds.
Carrier Gas HeliumAn inert carrier gas commonly used in GC-MS.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program 50 °C (1 min), then ramp to 280 °C at 10 °C/minA temperature program allows for the separation of compounds with different boiling points.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible and characteristic mass spectra.
MS Detector Quadrupole or Time-of-Flight (TOF)Common mass analyzers used in GC-MS systems.

Future Research Directions and Interdisciplinary Prospects in 2 2 Methylsulfanyl Ethyl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Pyridine-Thioether Scaffolds

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that are often not environmentally friendly. rasayanjournal.co.in However, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes. rasayanjournal.co.innih.gov Future research in the synthesis of 2-[2-(Methylsulfanyl)ethyl]pyridine and related pyridine-thioether scaffolds is expected to focus on several key areas:

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a product, are highly efficient and atom-economical. rasayanjournal.co.innih.gov Developing MCRs for pyridine-thioether synthesis would reduce waste and simplify purification processes. rasayanjournal.co.in

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. researchgate.netbiosynce.com Research into using water as a solvent or employing ionic liquids could significantly reduce the environmental impact of synthesis. biosynce.comwikipedia.org

Microwave and Ultrasonic-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods. rasayanjournal.co.innih.gov Studies have shown significant improvements in the synthesis of pyridine derivatives using these methods. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This approach is well-suited for the sustainable production of pyridine-thioethers.

Use of Renewable Feedstocks: Investigating the synthesis of pyridine bases from renewable resources like glycerol (B35011) is a promising avenue for sustainable production. researchgate.net

A comparison of conventional and green synthetic methods for pyridine derivatives highlights the advantages of adopting more sustainable approaches.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

Feature Conventional Methods Green Chemistry Methods
Solvents Often hazardous and volatile organic solvents Water, ionic liquids, or solvent-free conditions rasayanjournal.co.inbiosynce.com
Catalysts Often toxic and difficult to recycle Recyclable, non-toxic catalysts researchgate.net
Reaction Time Often long reaction times Shorter reaction times nih.gov
Yields Can be variable and sometimes low Generally higher yields nih.gov
Waste Generation Can generate significant waste Minimized waste generation rasayanjournal.co.in

| Energy Consumption | Often requires high energy input | Reduced energy consumption through microwave or ultrasonic assistance nih.gov |

Computational Design of Advanced Materials based on this compound

Computational chemistry and molecular modeling are powerful tools for designing and predicting the properties of new materials. For this compound, these techniques can be used to:

Predict Material Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological, chemical, and physical properties of derivatives. chemrevlett.com This allows for the virtual screening of large numbers of compounds to identify promising candidates for specific applications.

Design Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine and thioether groups of this compound make it an excellent ligand for the construction of coordination polymers and MOFs. biosynce.com Computational methods can be used to design frameworks with specific pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis.

Simulate Material Behavior: Molecular dynamics (MD) simulations can provide insights into the stability and dynamic behavior of materials based on this compound. chemrevlett.com This is crucial for understanding how these materials will perform under different conditions.

Exploration of Expanded Catalytic Applications and Mechanistic Insights

The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the thioether chain makes this compound a versatile ligand for catalysis. acs.orgresearchgate.net Future research in this area will likely focus on:

Developing Novel Catalysts: The compound can be used to synthesize new transition metal complexes with unique catalytic properties. acs.orgacs.org These catalysts could be applied to a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. acs.orgresearchgate.net

Mechanistic Studies: A deeper understanding of the catalytic mechanisms is essential for designing more efficient and selective catalysts. rsc.orgnih.govamanote.comrsc.org Techniques such as in-situ spectroscopy and computational modeling can be used to elucidate reaction pathways and identify key intermediates. nih.govmdpi.com

Asymmetric Catalysis: The development of chiral versions of this compound-based ligands could lead to highly enantioselective catalysts for the synthesis of chiral molecules, which are important in the pharmaceutical and fine chemical industries. acs.org

Table 2: Potential Catalytic Applications of this compound Complexes

Catalytic Reaction Potential Role of this compound Ligand
Cross-Coupling Reactions Stabilizing the metal center and influencing selectivity. researchgate.net
Transfer Hydrogenation Acting as a pincer ligand to create highly active ruthenium catalysts. acs.orgacs.org
Hydrothiolation Enhancing the selectivity of the reaction. rsc.org
C-H Activation Facilitating the direct functionalization of C-H bonds. mdpi.com

| Polymerization | Controlling the structure and properties of the resulting polymers. biosynce.com |

Integration with Emerging Technologies in Chemical Sciences and Engineering

The unique properties of this compound and its derivatives make them suitable for integration with a variety of emerging technologies:

Chemical Sensors: The ability of the pyridine and thioether groups to coordinate with metal ions and other analytes makes this compound a promising candidate for the development of chemical sensors. These sensors could be used for environmental monitoring, medical diagnostics, and industrial process control.

Smart Materials: By incorporating this compound into polymers or other materials, it is possible to create "smart" materials that respond to external stimuli such as changes in pH, temperature, or the presence of specific chemicals. biosynce.com

Drug Delivery: The compound could be used as a building block for the synthesis of novel drug delivery systems. The pyridine moiety can be functionalized to target specific cells or tissues, while the thioether group can be used to attach drugs or imaging agents.

Organic Electronics: Pyridine-containing compounds have applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The properties of this compound could be tuned for use in next-generation electronic materials.

Q & A

Q. What are the standard synthetic routes for 2-[2-(Methylsulfanyl)ethyl]pyridine, and what reaction parameters are critical for optimizing yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, pyridine derivatives with thioether side chains can be synthesized by reacting pyridine precursors with methylsulfanyl-containing reagents (e.g., methyl mercaptan or methyl disulfide) under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) are often required to activate sulfur nucleophiles .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction kinetics .
  • Catalysts : Bases like potassium carbonate or triethylamine facilitate deprotonation and thiolate formation .
  • Purification : Column chromatography or recrystallization ensures high purity, especially for intermediates prone to side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are essential for confirming the structure, particularly the methylsulfanyl group’s integration and chemical shifts (δ ~2.1 ppm for SCH3_3) .
  • X-ray crystallography : Resolves bond lengths and angles, especially the C–S bond (~1.82 Å) and spatial arrangement of the pyridine-thioether moiety .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

  • Storage : Store under inert gas (N2_2 or Ar) at –20°C to minimize oxidation of the thioether group .
  • Stability testing : Monitor via HPLC or TLC for degradation products (e.g., sulfoxide or sulfone derivatives) under varying pH and temperature .
  • Safety : Use PPE (nitrile gloves, respiratory protection) due to potential toxicity; refer to SDS guidelines .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound and its derivatives?

Density Functional Theory (DFT) calculations (e.g., using the ADF software) model the compound’s electronic structure:

  • Charge distribution : The sulfur atom’s lone pairs and pyridine’s aromatic system influence reactivity.
  • Frontier orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with nucleophilic/electrophilic behavior .
  • Solvent effects : COSMO models predict solvation energies and stability in polar solvents .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Multi-technique validation : Combine NMR, IR, and X-ray data to cross-verify ambiguous signals (e.g., overlapping peaks in 1^1H NMR) .
  • Isotopic labeling : Use deuterated analogs to clarify proton environments .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values .

Q. What strategies optimize the derivatization of this compound for biological activity studies?

  • Sulfonyl chloride synthesis : NaClO2_2-mediated oxidation converts the thioether to sulfonyl chlorides, enabling coupling with amines or alcohols .
  • Bioisosteric replacement : Substitute the methylsulfanyl group with sulfoxide/sulfone to modulate lipophilicity and target binding .
  • Activity assays : Use in vitro antimicrobial or enzyme inhibition assays with positive/negative controls (e.g., MIC testing against E. coli or S. aureus) .

Q. How do steric and electronic effects of the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

  • Steric hindrance : The ethyl chain’s flexibility reduces steric bulk, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Electronic effects : The electron-donating SCH3_3 group activates the pyridine ring toward electrophilic substitution at the para position .
  • Side reactions : Oxidative conditions (e.g., H2_2O2_2) risk forming sulfoxides, requiring careful monitoring .

Q. What are the best practices for analyzing biological activity data when conflicting results arise between in vitro and in silico studies?

  • Dose-response validation : Repeat assays with varying concentrations to confirm IC50_{50} values .
  • Molecular docking : Compare binding poses (e.g., using AutoDock Vina) with experimental inhibition data to identify false positives .
  • Metabolic stability : Assess compound stability in liver microsomes to rule out rapid degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.